4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Description
The compound 4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS: 2549036-64-6, C₁₈H₂₃F₃N₆, MW: 380.41 g/mol) is a pyrimidine derivative featuring a piperazine linker and trifluoromethyl substituent . Its structure combines a tert-butyl group for steric bulk, a methyl group for electronic modulation, and a trifluoromethylpyrimidine moiety, which enhances metabolic stability and lipophilicity. This compound is of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors, as suggested by structural analogs in the dopamine D3 receptor ligand family .
Properties
IUPAC Name |
4-tert-butyl-2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N6/c1-12-24-13(17(2,3)4)9-16(25-12)27-7-5-26(6-8-27)15-10-14(18(19,20)21)22-11-23-15/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUBYXDRCYRMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Linkers
Compound 8 : 4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-1-amine
- Key Differences : This analog replaces the methyl group on the pyrimidine core with a butan-1-amine side chain.
- Synthesis : Prepared via nucleophilic substitution of 4-bromobutyronitrile with a tert-butyl-trifluoromethylpyrimidine-piperazine intermediate, followed by reduction .
- Molecular Weight : 355.1 g/mol ([M+H]⁺), lighter than the target compound due to the absence of the methyl group on the pyrimidine ring .
FAUC 329 Derivatives
- Structural Features : Derivatives include pyrazolo[1,5-a]pyridine or benzo[b]thiophene carboxamide groups attached to the piperazine chain .
- Functional Impact : These modifications enhance selectivity for dopamine receptors but reduce metabolic stability compared to the trifluoromethylpyrimidine moiety in the target compound .
Pyrimidine Derivatives with Alternative Heterocycles
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences : Replaces piperazine with piperidine and lacks the trifluoromethyl group.
- Biological Relevance : Demonstrates antimicrobial and anticancer activity, attributed to the pyrimidine core’s hydrogen-bonding capacity .
- Synthesis : Simpler route involving direct coupling of piperidine to the pyrimidine ring .
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Arylpiperazine-Based Compounds
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The target compound’s piperazine linker allows modular derivatization, as seen in FAUC 329 analogs, enabling fine-tuning of receptor selectivity .
Trifluoromethyl Advantage: The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
Steric Effects : The tert-butyl group in the target compound improves binding pocket occupancy in receptor models, a feature absent in smaller analogs like Compound 8 .
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